molecular formula C17H20ClN5O2 B1212481 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine CAS No. 85872-51-1

1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine

Cat. No.: B1212481
CAS No.: 85872-51-1
M. Wt: 361.8 g/mol
InChI Key: SENJBFBVCXOUFE-UHFFFAOYSA-N
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Description

. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.

Properties

CAS No.

85872-51-1

Molecular Formula

C17H20ClN5O2

Molecular Weight

361.8 g/mol

IUPAC Name

8-(2-amino-4-chlorophenyl)-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C17H20ClN5O2/c1-3-7-22-15-13(16(24)23(8-4-2)17(22)25)20-14(21-15)11-6-5-10(18)9-12(11)19/h5-6,9H,3-4,7-8,19H2,1-2H3,(H,20,21)

InChI Key

SENJBFBVCXOUFE-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=C(C=C(C=C3)Cl)N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=C(C=C(C=C3)Cl)N

Other CAS No.

85872-51-1

Synonyms

1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine
PACPX
PAPCX

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

PACPX can be synthesized through a multi-step process involving the alkylation of xanthine derivatives. The key steps include:

Industrial Production Methods

Industrial production of PACPX involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

PACPX undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological properties .

Scientific Research Applications

PACPX has a wide range of scientific research applications, including:

Mechanism of Action

PACPX exerts its effects by selectively binding to and antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including the regulation of heart rate, neurotransmitter release, and renal function. By blocking the A1 receptor, PACPX can modulate these processes and has potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PACPX

PACPX is unique due to its high selectivity and potency as an A1 receptor antagonist. It is 1,600 times more potent as an A1 receptor antagonist compared to other xanthine derivatives, making it a valuable tool in pharmacological research .

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